1-(2,4-Dimethylbenzyl)azetidin-3-ol
Overview
Description
1-(2,4-Dimethylbenzyl)azetidin-3-ol is a compound belonging to the azetidine class, characterized by a four-membered nitrogen-containing ring
Mechanism of Action
Target of action
Azetidines, the class of compounds that “1-(2,4-Dimethylbenzyl)azetidin-3-ol” belongs to, are known to be versatile building blocks in the synthesis of various bioactive compounds . .
Mode of action
The mode of action of azetidines generally depends on their chemical structure and the functional groups they carry. They can interact with their targets through various types of chemical bonds and forces
Biochemical pathways
Azetidines are involved in a variety of biochemical pathways due to their presence in many bioactive compounds
Pharmacokinetics
The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), depend on its chemical structure. Azetidines, due to their small size and ability to form hydrogen bonds, might have good bioavailability
Biochemical Analysis
Cellular Effects
1-(2,4-Dimethylbenzyl)azetidin-3-ol has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Azetidines, including this compound, have been reported to exhibit significant biological activities, such as antimicrobial and anticancer properties . These effects are mediated through interactions with cellular receptors and enzymes, leading to alterations in cellular signaling and metabolic pathways.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Azetidines are known to undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with cellular targets . The binding of this compound to specific enzymes or receptors can result in the inhibition or activation of these biomolecules, thereby modulating their function and influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Azetidines, including this compound, are known to be hydrolytically vulnerable, which can affect their stability in aqueous environments . Studies have shown that the compound’s effects on cellular function can vary over time, with potential degradation products influencing its biological activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that azetidines can exhibit dose-dependent biological activities, with higher doses potentially leading to toxic or adverse effects . The threshold effects and toxicities of this compound are still being investigated, but it is essential to determine the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. Azetidines are known to undergo metabolic transformations, leading to the formation of metabolites that can have distinct biological activities
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. Azetidines can interact with transporters and binding proteins that facilitate their movement across cellular membranes . The localization and accumulation of this compound within specific tissues can influence its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is essential for understanding its activity and function. Azetidines can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within subcellular structures can influence its interactions with biomolecules and its overall biological activity.
Preparation Methods
The synthesis of 1-(2,4-Dimethylbenzyl)azetidin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of azetidin-3-one derivatives.
Functionalization: Further functionalization can be achieved through various reactions, such as aza-Michael addition, to introduce additional substituents.
Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(2,4-Dimethylbenzyl)azetidin-3-ol undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can further modify the azetidine ring or other functional groups.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with others under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(2,4-Dimethylbenzyl)azetidin-3-ol has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-(2,4-Dimethylbenzyl)azetidin-3-ol can be compared with other azetidine derivatives:
1-Benzylazetidin-3-ol: Similar structure but lacks the dimethyl groups, leading to different reactivity and applications.
1-(2,4-Dichlorobenzyl)azetidin-3-ol: Contains chlorine atoms instead of methyl groups, which can significantly alter its chemical properties and biological activity.
1-(2,4-Dimethylphenyl)azetidin-3-ol: Similar to the target compound but with a phenyl group instead of a benzyl group, affecting its overall stability and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
1-(2,4-Dimethylbenzyl)azetidin-3-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound this compound features an azetidine ring with a hydroxyl group at the third position and a dimethylbenzyl substituent. This structure is crucial for its biological activity, as modifications to the azetidine ring can influence interactions with biological targets.
Anticancer Activity
Recent studies have demonstrated that azetidine derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting the growth of MCF-7 breast cancer cells.
Table 1: Antiproliferative Activity of Azetidine Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | MCF-7 | TBD | Tubulin destabilization |
Combretastatin A-4 analogs | MDA-MB-231 | <10 | Colchicine-binding site inhibition |
Novel azetidinones | SW1116 (colon) | 7.29 | Apoptosis induction |
Note : TBD indicates that specific IC50 values for this compound were not provided in the reviewed literature.
The primary mechanism by which azetidine derivatives exert their anticancer effects appears to involve the destabilization of microtubules, leading to cell cycle arrest and apoptosis. The binding affinity to tubulin is a critical factor in their effectiveness as anticancer agents. Studies indicate that modifications at the C-3 position of the azetidine ring can enhance or reduce this activity depending on the substituents used .
Antimicrobial Activity
In addition to anticancer properties, this compound has been evaluated for its antimicrobial effects. Preliminary studies suggest that this compound may possess activity against various bacterial strains.
Table 2: Antimicrobial Activity of Azetidine Derivatives
Compound | Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|---|
This compound | E. coli | TBD | TBD |
Other azetidinones | Staphylococcus aureus | TBD | TBD |
Note : Specific values for zone of inhibition and MIC for this compound were not detailed in the available literature.
Case Studies
Several case studies have highlighted the potential therapeutic applications of azetidine derivatives:
- Breast Cancer Study : A study examining various azetidine compounds found that those with specific substitutions at the benzyl moiety exhibited enhanced cytotoxicity against MCF-7 cells compared to standard treatments like methotrexate .
- Antimicrobial Testing : In a comparative analysis of several azetidine derivatives against common pathogens, some compounds demonstrated significant antibacterial activity, suggesting potential applications in treating infections resistant to conventional antibiotics .
Properties
IUPAC Name |
1-[(2,4-dimethylphenyl)methyl]azetidin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-9-3-4-11(10(2)5-9)6-13-7-12(14)8-13/h3-5,12,14H,6-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVQMJZHXLVXABW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2CC(C2)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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